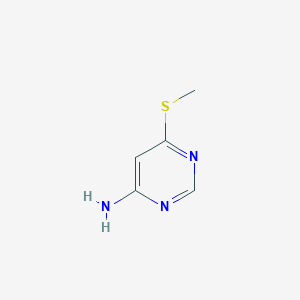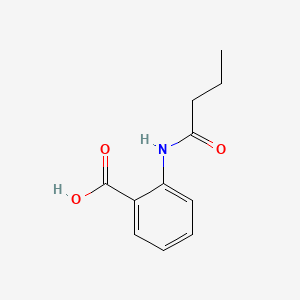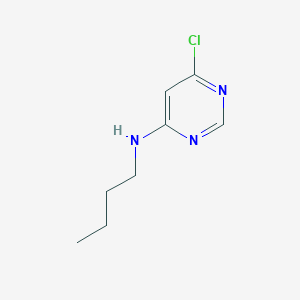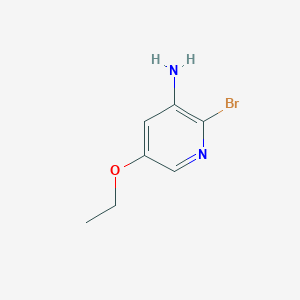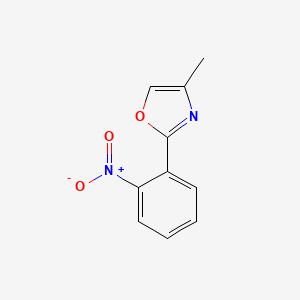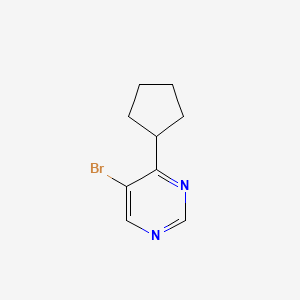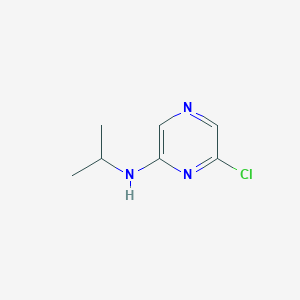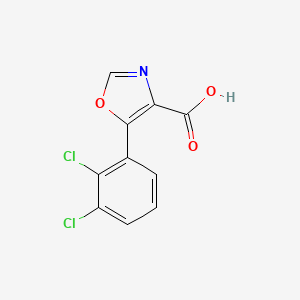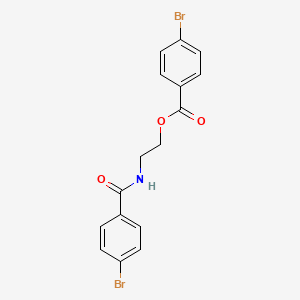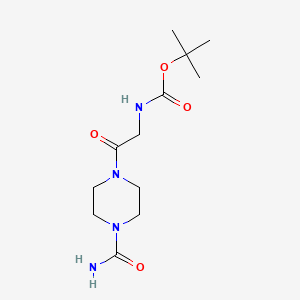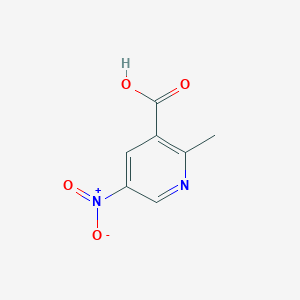
2-Methyl-5-nitronicotinic acid
Übersicht
Beschreibung
2-Methyl-5-nitronicotinic acid is a chemical compound with the molecular formula C7H6N2O4 . It has an average mass of 182.133 Da and a mono-isotopic mass of 182.032761 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitronicotinic acid consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key is QGKUVJPQLXSHQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methyl-5-nitronicotinic acid has a boiling point of 370.1ºC at 760 mmHg and a density of 1.477g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Nitronicotinamides
2-Methyl-5-nitronicotinic acid has been utilized in the synthesis of various substituted nitronicotinamides. This process involves cyclocondensation using nitrocarbonyl compounds and their derivatives, followed by partial hydrolysis in concentrated sulfuric acid and in alkali solution in the presence of hydrogen peroxide. This synthesis pathway is significant for creating nitronicotinamides with potential applications in various fields, including medicinal chemistry (Sagitullina et al., 2010).
Anticoccidial Agents
Research has shown that derivatives of 5-nitronicotinic acid, including 2-methyl-5-nitronicotinic acid, exhibit significant anticoccidial activity against Eimeria tenella, a parasite that affects poultry. This finding is crucial for developing new anticoccidial agents in veterinary medicine (Morisawa et al., 1977).
Stereoselective Synthesis of Glutamic Acids
In the field of organic chemistry, 2-methyl-5-nitronicotinic acid has been used in the stereoselective synthesis of 4-hydroxy-4-substituted glutamic acids. These compounds are essential in synthesizing biologically important natural products, such as monatin and lycoperdic acid. The methodology developed for these syntheses has broad implications for producing various natural products (Tamura et al., 2005).
Janovsky Reaction in Nitropyridines
2-Methyl-5-nitronicotinic acid has been studied in the context of the Janovsky reaction of nitropyridines. This reaction is vital for preparingcompounds like 5-nitronicotinic acid and its related derivatives. Understanding the Janovsky reaction mechanisms helps in the efficient synthesis of these compounds, which are useful in various chemical applications (Nakadate et al., 1965).
Spin Trapping of Radicals
In the realm of medicinal chemistry, studies involving 2-methyl-5-nitronicotinic acid have contributed to the development of techniques for spin trapping of superoxide and hydroxyl radicals. This is critical in understanding the role of these radicals in biological systems and disease processes (Turner & Rosen, 1986).
Synthesis of Nitronic Acid and its Esters
The compound has been implicated in the study of the photorearrangement of o-nitrobenzyl esters, leading to the formation of nitronic acid. This research provides valuable insights into the chemistry of nitronic acids and their derivatives, which have potential applications in various chemical reactions (Schupp et al., 1987).
Eigenschaften
IUPAC Name |
2-methyl-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUVJPQLXSHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301868 | |
| Record name | 2-methyl-5-nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitronicotinic acid | |
CAS RN |
59290-81-2 | |
| Record name | 59290-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



